molecular formula C8H18ClNO B13341763 [3-(Aminomethyl)cyclohexyl]methanol hydrochloride

[3-(Aminomethyl)cyclohexyl]methanol hydrochloride

Cat. No.: B13341763
M. Wt: 179.69 g/mol
InChI Key: NXWSOZRIBWCUAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Aminomethyl)cyclohexyl]methanol hydrochloride typically involves the reaction of cyclohexanone with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride. The reaction conditions are generally mild, with the reaction being carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

[3-(Aminomethyl)cyclohexyl]methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(Aminomethyl)cyclohexyl]methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)cyclohexyl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Similar in structure but lacks the hydroxyl group.

    Cyclohexanol: Similar in structure but lacks the amino group.

    Cyclohexanone: An oxidized form of the compound.

Uniqueness

[3-(Aminomethyl)cyclohexyl]methanol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

[3-(aminomethyl)cyclohexyl]methanol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h7-8,10H,1-6,9H2;1H

InChI Key

NXWSOZRIBWCUAS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)CO)CN.Cl

Origin of Product

United States

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